

theoretical versus experimental studies of (3,4-Dimethylphenyl)thiourea properties

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Compound of Interest

Compound Name: (3,4-Dimethylphenyl)thiourea

Cat. No.: B100690

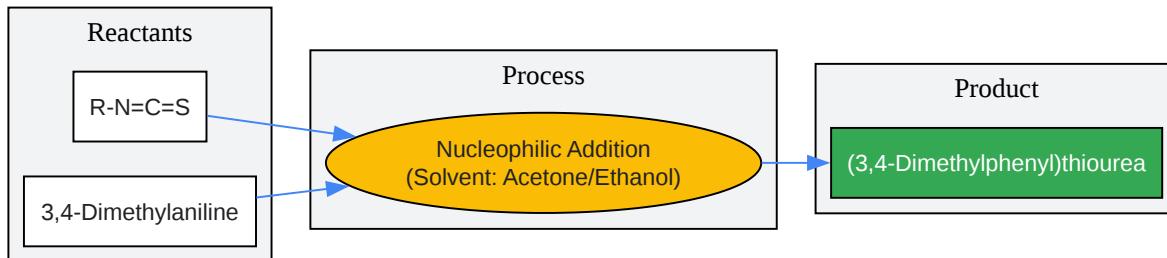
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A comprehensive comparison of the theoretical and experimental properties of **(3,4-Dimethylphenyl)thiourea** is presented for researchers, scientists, and professionals in drug development. This guide synthesizes spectroscopic, structural, and biological data from various studies, offering a side-by-side view of computational predictions and experimental outcomes.

Molecular Structure and Synthesis

(3,4-Dimethylphenyl)thiourea belongs to the N,N'-disubstituted thiourea class of compounds, which are noted for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.^{[1][2]} The core structure consists of a thiocarbonyl group (C=S) bonded to two nitrogen atoms, one of which is substituted with a 3,4-dimethylphenyl group.

The synthesis is typically a straightforward nucleophilic addition reaction. It involves reacting 3,4-dimethylphenyl isothiocyanate with an appropriate amine or, more commonly, reacting 3,4-dimethylaniline with an isothiocyanate precursor in a suitable solvent like acetone or ethanol.^[1] A general synthesis pathway is illustrated below.

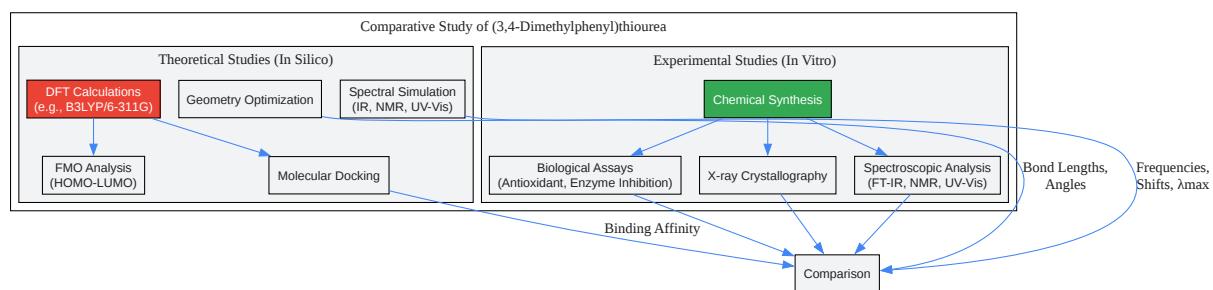


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Caption: General synthesis of **(3,4-Dimethylphenyl)thiourea** derivatives.

Comparative Analysis Workflow

The evaluation of molecular properties involves a dual approach: experimental characterization and theoretical modeling. Experimental techniques provide real-world data on the molecule's behavior, while computational methods offer insights into its electronic structure and predicted properties. The correlation between these two approaches is crucial for validating theoretical models and interpreting experimental results.



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Caption: Workflow for theoretical vs. experimental property analysis.

Data Presentation

Structural Properties: A Theoretical-Experimental Comparison

While specific crystallographic data for **(3,4-Dimethylphenyl)thiourea** was not found in the searched literature, a comparison can be made based on closely related structures and general findings from studies comparing DFT calculations with XRD results for other thiourea derivatives.^{[3][4]} Theoretical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G, are used to optimize the molecular geometry.^[4] These calculated values are then compared with experimental data from single-crystal X-ray diffraction.

Table 1: Comparison of Key Bond Lengths and Angles (Predicted vs. Typical Experimental)

Parameter	Bond/Angle	Theoretical (DFT) Value (Predicted)	Typical Experimental (XRD) Value Range for Thioureas
Bond Length (Å)	C=S	~1.730	1.68 - 1.71
	C-N (Thiourea)	~1.383	1.33 - 1.35
Bond Angle (°)	N-C-N	~116°	115° - 118°
	N-C-S	~122°	120° - 123°

Note: Theoretical values are representative based on similar structures; experimental ranges are generalized from thiourea derivative crystal structures.^[4]

Spectroscopic Analysis

The vibrational and electronic properties of **(3,4-Dimethylphenyl)thiourea** can be investigated using FT-IR, NMR, and UV-Vis spectroscopy and corroborated with theoretical simulations.

Table 2: FT-IR Spectral Data Comparison

Functional Group	Experimental Wavenumber (cm ⁻¹)	Theoretical Wavenumber (cm ⁻¹)	Vibrational Mode
N-H	3100 - 3400	Scaled ~3200	Stretching
C-H (Aromatic)	3000 - 3100	Scaled ~3050	Stretching
C=S	~1350	Scaled ~1340	Stretching
C-N	~1500	Scaled ~1490	Stretching

Note: Theoretical values are often scaled to correct for anharmonicity and basis set deficiencies.

Table 3: ¹H-NMR Chemical Shift Data (Predicted)

Proton	Predicted Chemical Shift (δ, ppm) in DMSO-d6	Multiplicity
N-H (Aryl side)	~9.5	Singlet
N-H (other side)	~7.8	Singlet
Aromatic C-H	7.0 - 7.5	Multiplet
Methyl (CH ₃)	~2.2	Singlet

Note: These are predicted values based on typical spectra of similar compounds. Experimental verification is required.[5]

Electronic Properties: Frontier Molecular Orbitals (FMO)

Theoretical studies provide insights into the electronic reactivity through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.

Table 4: Calculated Quantum Chemical Parameters

Parameter	Description	Typical Calculated Value
E_HOMO	Energy of the Highest Occupied Molecular Orbital	~ -5.8 eV
E_LUMO	Energy of the Lowest Unoccupied Molecular Orbital	~ -1.2 eV
Energy Gap (ΔE)	E_LUMO - E_HOMO	~ 4.6 eV
Dipole Moment	Measure of molecular polarity	~ 4.5 D

Note: Values are representative and depend on the level of theory and basis set used.[\[6\]](#)

Biological Activity

Thiourea derivatives are widely investigated for their therapeutic potential.[\[2\]](#)[\[7\]](#) Studies on various dimethylphenyl thiourea derivatives have shown promising antioxidant and enzyme inhibition activities.[\[1\]](#)[\[8\]](#)

Table 5: Summary of Reported Biological Activities for Dimethylphenyl Thiourea Analogs

Assay	Target	Result (IC ₅₀ or Inhibition)	Standard/Control	Reference
Antioxidant	DPPH Radical Scavenging	IC ₅₀ : 7.97 - 118.05 μ g/mL	Ascorbic Acid	[1] [8]
Antioxidant	ABTS Radical Scavenging	IC ₅₀ : 52 μ g/mL	-	[8]
Enzyme Inhibition	α -Amylase / α -Glucosidase	IC ₅₀ : ~19.26 μ g/mL	Acarbose	[8]
Enzyme Inhibition	Butyrylcholinesterase (BChE)	Good inhibitory activity	Galantamine	[9]

| Antibacterial | E. coli, S. aureus, etc. | Moderate activity | Cephadrine |[\[1\]](#) |

Experimental and Computational Protocols

Synthesis Protocol

A general procedure for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[1]

- Precursor Formation: Acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml). The mixture is refluxed for approximately 30 minutes to form the isothiocyanate *in situ*.[10]
- Reaction: After cooling, a solution of 3,4-dimethylaniline (0.10 mol) in acetone (10 ml) is added to the mixture.[10]
- Reflux: The reaction mixture is refluxed for 3-4 hours.[10]
- Isolation: The mixture is then poured into acidified cold water to precipitate the crude product.
- Purification: The solid product is filtered, washed, and recrystallized from a suitable solvent like ethanol or acetonitrile to obtain the pure **(3,4-Dimethylphenyl)thiourea**.[10]

Antioxidant Assays (DPPH/ABTS)

- Sample Preparation: Stock solutions of the synthesized compounds and a standard (e.g., Ascorbic Acid) are prepared in a suitable solvent (e.g., methanol).[8]
- Reaction Mixture: For the DPPH assay, a specific volume of the sample solution is mixed with a methanolic solution of DPPH. For the ABTS assay, the sample is mixed with the ABTS radical cation solution.[8]
- Incubation: The mixtures are incubated in the dark at room temperature for about 30 minutes.
- Measurement: The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., ~517 nm for DPPH).

- Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the radicals) is determined.[8]

Computational Methodology

- Software: Calculations are typically performed using software packages like Gaussian.[3]
- Method: Density Functional Theory (DFT) is a common method, often with the B3LYP functional.[3][4]
- Basis Set: A standard basis set such as 6-311++G(d,p) or 6-31G* is employed for geometry optimization and frequency calculations.[11]
- Analysis: The output is analyzed to obtain optimized structural parameters (bond lengths, angles), vibrational frequencies, HOMO-LUMO energies, and other quantum chemical properties.[6] For spectral simulation, the calculated frequencies are often scaled by a factor (e.g., ~0.96) to improve agreement with experimental data. Molecular docking studies are performed using software like AutoDock to predict binding affinities with biological targets.[4]

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